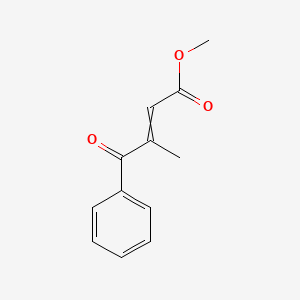
Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H12O3. It is a derivative of butenoic acid and features a phenyl group attached to the butenoate backbone. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-4-phenylbut-3-enoate
- Methyl 2-methyl-3-oxo-4-phenylbutanoate
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Uniqueness
Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both a phenyl group and a methyl group on the butenoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
32095-87-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-9(8-11(13)15-2)12(14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
IPPITZMPXVKCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)

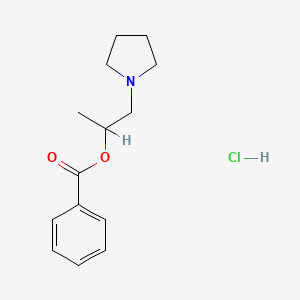

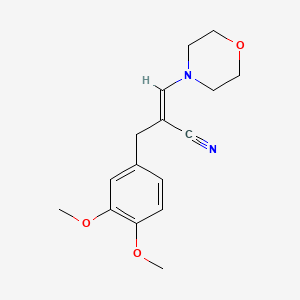
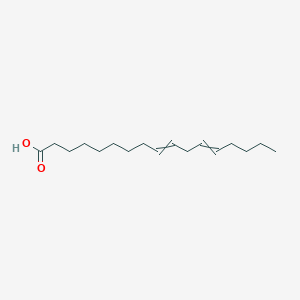



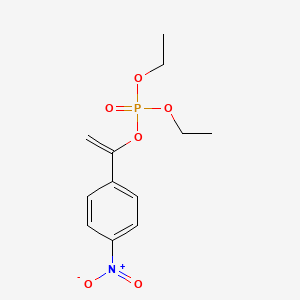
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
